Coproporphyrin IV

概要

説明

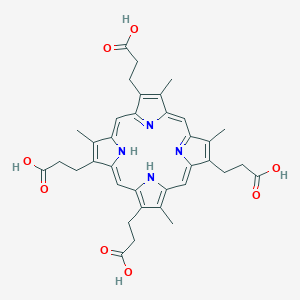

Coproporphyrin IV is a porphyrin metabolite arising from heme synthesis. Porphyrins are pigments found in both animal and plant life. This is a rare coproporphyrin isomer and it constitutes only 2% of all coproporphyrins . This compound is involved in various biological processes and has significant implications in medical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: A common preparation method for porphyrins, including coproporphyrins, involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This method allows for the synthesis of various porphyrin compounds under controlled conditions.

Industrial Production Methods: Industrial production of coproporphyrins often involves biotechnological approaches. For instance, metabolic engineering and biocatalysis using microorganisms such as Escherichia coli and Rhodobacter sphaeroides have been employed to produce high yields of coproporphyrins . These methods are environmentally friendly and efficient, making them suitable for large-scale production.

化学反応の分析

Types of Reactions: Coproporphyrin IV undergoes various chemical reactions, including:

Oxidation: Coproporphyrins can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can convert coproporphyrins to their corresponding porphyrinogens.

Substitution: Substitution reactions involve the replacement of hydrogen atoms in the porphyrin ring with other functional groups or metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal salts like zinc chloride and iron chloride are used for metalation reactions.

Major Products:

Oxidation: Produces various oxidized porphyrin derivatives.

Reduction: Yields porphyrinogens.

Substitution: Forms metalloporphyrins, such as zincphyrin and heme.

科学的研究の応用

Coproporphyrin IV has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing other porphyrin derivatives and metalloporphyrins.

Biology: Studied for its role in heme biosynthesis and its interactions with biological molecules.

Medicine: Utilized in photodynamic therapy for cancer treatment and as a biomarker for certain diseases.

Industry: Employed in the production of dyes, pigments, and catalysts for various chemical reactions.

作用機序

Coproporphyrin IV exerts its effects through its involvement in the heme biosynthetic pathway. It acts as a substrate for enzymes such as coproporphyrinogen oxidase, which catalyzes the conversion of coproporphyrinogen to protoporphyrinogen . This pathway is crucial for the synthesis of heme, an essential component of hemoproteins like hemoglobin and cytochromes.

類似化合物との比較

- Coproporphyrin I

- Coproporphyrin III

- Protoporphyrin IX

- Uroporphyrin

Comparison:

- Coproporphyrin IV vs. Coproporphyrin I and III: While coproporphyrin I and III are more common and well-studied, this compound is rarer and less understood. all three are involved in the heme biosynthetic pathway and share similar chemical properties .

- This compound vs. Protoporphyrin IX: Protoporphyrin IX is a direct precursor to heme and is more widely used in medical applications. This compound, on the other hand, is an intermediate in the pathway and has more specialized applications .

- This compound vs. Uroporphyrin: Uroporphyrin is an earlier intermediate in the heme biosynthetic pathway and is involved in different stages of the process. This compound is further along in the pathway and has distinct roles and applications .

This compound’s unique properties and roles in biological processes make it a valuable compound for various scientific and industrial applications.

生物活性

Coproporphyrin IV (CP IV) is a type of porphyrin that has garnered attention due to its biological activities and potential applications in various fields, including medicine and environmental science. This article provides a detailed overview of the biological activity of CP IV, including its biosynthesis, pharmacological properties, and implications in drug interactions and diseases.

Overview of this compound

This compound is one of the four isomers of coproporphyrin, a tetrapyrrole compound produced during heme biosynthesis. It is primarily found in urine and serves as an important biomarker for various physiological and pathological conditions. The structure of CP IV allows it to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can have both beneficial and detrimental effects on biological systems.

Biosynthesis and Production

Recent studies have focused on the bio-based production of this compound through engineered microbial systems. For instance, a study reported the successful engineering of Escherichia coli strains to enhance coproporphyrin production by manipulating genes involved in heme biosynthesis. The results indicated that specific genetic modifications led to significant increases in CP IV yields, demonstrating the potential for biotechnological applications in producing this compound at scale .

Table 1: Summary of this compound Production in Engineered E. coli

| Strain | CP IV Yield (mg/L) | Genetic Modifications |

|---|---|---|

| BA001 | 430.7 | Overexpression of hemA/B/D |

| BA002 | 665.7 | Overexpression of hemD/E |

| BA003 | 867 | Optimized expression levels |

Pharmacological Properties

Photodynamic Activity : Coproporphyrins, including CP IV, exhibit photodynamic properties that can be harnessed for therapeutic applications. They can generate ROS upon light activation, which can induce apoptosis in cancer cells. This property has led to investigations into their use as photosensitizers in photodynamic therapy (PDT) for cancer treatment .

Drug Interaction Biomarker : Research has identified coproporphyrin I (CPI), closely related to CP IV, as a biomarker for assessing drug-drug interactions mediated by organic anion transporting polypeptides (OATPs). Studies have shown that urinary levels of CPI can indicate the presence of OATP inhibitors, providing insights into potential adverse drug reactions . Although this research primarily focuses on CPI, it underscores the relevance of coproporphyrins in pharmacology.

Clinical Implications

Increased urinary excretion of coproporphyrins has been observed in patients with various liver diseases, particularly those with hereditary coproporphyria (HCP). The condition is characterized by an accumulation of porphyrins due to enzyme deficiencies in the heme biosynthetic pathway. Elevated levels of urinary coproporphyrins serve as a diagnostic marker for HCP and other related disorders .

Case Study: Hereditary Coproporphyria

A study involving a unique mouse model (BALB.NCT-Cpox nct) provided insights into the pathogenesis and therapeutic approaches for hereditary coproporphyria. The model allowed researchers to investigate the biochemical pathways affected by coproporphyrin accumulation and explore potential treatments aimed at reducing porphyrin levels .

特性

IUPAC Name |

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWJGRQLRWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864831 | |

| Record name | 3,3',3'',3'''-(3,8,12,17-Tetramethylporphyrin-2,7,13,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18372-11-7 | |

| Record name | Coproporphyrin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018372117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the study of coproporphyrin excretion relevant in diseases like infectious hepatitis and jaundice?

A1: Coproporphyrin is an intermediate molecule in the heme biosynthesis pathway. Heme is essential for various biological processes, including oxygen transport in red blood cells. Disruptions in heme synthesis, often seen in liver diseases like hepatitis and jaundice, can lead to the accumulation and increased excretion of specific porphyrin precursors, including coproporphyrin, in the urine. [] This makes urinary coproporphyrin levels a potential biomarker for assessing liver function and diagnosing certain diseases. The study aimed to investigate the differences in coproporphyrin excretion patterns between these diseases to improve diagnostic accuracy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。